4-(4,5-Dihydrothiadiazol-4-yl)aniline
Description
Heterocyclic Chemistry Significance: The Thiadiazole and Aniline (B41778) Moieties in Academic Context
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of paramount importance in chemistry. The thiadiazole and aniline moieties are prominent examples of heterocycles that contribute significantly to the properties of larger molecules.
The thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. wikipedia.orgisres.org It exists in several isomeric forms, with the 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) isomers being the most extensively studied. isres.org Thiadiazoles are recognized for their diverse biological activities, which has led to their incorporation into a wide range of pharmaceuticals. nih.govnih.gov The presence of the sulfur atom and two nitrogen atoms within the aromatic ring imparts unique electronic properties, influencing the molecule's ability to participate in various chemical reactions and biological interactions. nih.gov The 1,3,4-thiadiazole nucleus, in particular, is a component of various drug classes, including antimicrobial, anti-inflammatory, and anticancer agents. jocpr.com
The aniline moiety, a benzene (B151609) ring substituted with an amino group, is a fundamental building block in organic synthesis and medicinal chemistry. It serves as a precursor to numerous dyes, polymers, and pharmaceuticals. In drug design, the aniline group can act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets. However, the presence of an aniline group can sometimes lead to metabolic instability, a factor that medicinal chemists carefully consider during drug development.
The combination of a thiadiazole ring and an aniline moiety within a single molecule, as seen in 4-(4,5-Dihydrothiadiazol-4-yl)aniline, creates a system with the potential for a unique profile of chemical reactivity and biological activity, drawing from the distinct properties of each component.
Structural Characteristics of this compound and Related Dihydrothiadiazole Derivatives
The specific structure of this compound features a dihydrothiadiazole ring linked at the 4-position to an aniline group. The "dihydro" prefix indicates that two adjacent carbon atoms in the five-membered ring are saturated, meaning they are bonded to the maximum number of hydrogen atoms. This saturation disrupts the aromaticity of the thiadiazole ring, leading to a non-planar, three-dimensional conformation.
While crystallographic or detailed spectroscopic data for this compound is not widely available, general structural features of dihydrothiadiazole derivatives can be inferred. The synthesis of related 4,5-dihydro-1,3,4-thiadiazoles has been achieved through the cyclization of thiosemicarbazones. sphinxsai.com The resulting dihydrothiadiazole ring possesses stereocenters, which can lead to the existence of different stereoisomers.
The characterization of such molecules typically relies on a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for determining the connectivity of atoms and the stereochemistry of the dihydrothiadiazole ring.
Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the N-H stretches of the aniline and the C=N and C-S bonds within the dihydrothiadiazole ring. sphinxsai.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. uobaghdad.edu.iq
The table below summarizes the expected spectroscopic features for a compound like this compound, based on the analysis of related structures. sphinxsai.comuobaghdad.edu.iq
| Spectroscopic Technique | Expected Observations for Dihydrothiadiazole-Aniline Structures |
| 1H NMR | Signals for aromatic protons of the aniline ring, signals for the protons on the saturated carbons of the dihydrothiadiazole ring, and signals for the N-H protons. |
| 13C NMR | Resonances for the aromatic carbons of the aniline moiety and the carbons of the dihydrothiadiazole ring, including the sp3-hybridized carbons. |
| IR Spectroscopy | Absorption bands corresponding to N-H stretching (aniline), C-H stretching (aromatic and aliphatic), C=N stretching (dihydrothiadiazole), and C-S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |
Overview of Research Trends Pertaining to Dihydrothiadiazole-Aniline Systems
Research into heterocyclic systems containing both thiadiazole and aniline functionalities is an active area, primarily driven by the search for new therapeutic agents. The synthesis of various thiadiazole derivatives and their subsequent biological evaluation is a common theme in the scientific literature.
Studies have shown that compounds incorporating the 1,3,4-thiadiazole ring exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govmdpi.com The aniline moiety is often incorporated to modulate the electronic properties and biological activity of the thiadiazole core. For instance, the synthesis of thiazole (B1198619)/thiadiazole carboxamides with aniline components has been explored for their potential as c-Met kinase inhibitors for cancer treatment. nih.gov
Furthermore, new 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov The general synthetic approach often involves the cyclization of thiosemicarbazide (B42300) precursors, which can be derived from aniline-containing starting materials. nih.gov
The research in this area is characterized by:
Synthetic Methodology: Development of efficient and versatile synthetic routes to access a diverse range of thiadiazole-aniline derivatives.
Biological Screening: Evaluation of the synthesized compounds for a variety of biological activities, with a significant focus on anticancer and antimicrobial applications.
Structure-Activity Relationship (SAR) Studies: Investigation of how modifications to the chemical structure, such as the substitution pattern on the aniline ring, affect the biological activity of the compounds.
While the specific compound this compound may not be extensively studied yet, the broader research on related dihydrothiadiazole and thiadiazole-aniline systems indicates a promising future for the exploration of its chemical and biological properties. The foundational knowledge of its constituent moieties provides a strong rationale for its synthesis and investigation as a potentially valuable molecule in chemical and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
4-(4,5-dihydrothiadiazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-4,8H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNNUZOGROEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=NS1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 4 4,5 Dihydrothiadiazol 4 Yl Aniline Analogues
Established Synthetic Pathways to Dihydrothiadiazole Scaffolds
The construction of the dihydrothiadiazole ring can be achieved through several reliable synthetic routes. These methods often involve the formation of key carbon-sulfur and carbon-nitrogen bonds, leading to the stable five-membered heterocyclic system.
Cyclocondensation Reactions in Dihydrothiadiazole Formation
Cyclocondensation reactions are a widely employed strategy for the synthesis of heterocyclic systems, including dihydrothiadiazoles. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form a cyclic structure. In the context of dihydrothiadiazole synthesis, this often involves the reaction of a compound containing a thiocarbonyl group with a molecule possessing a suitable leaving group and a nucleophilic center.
One common approach involves the reaction of thiosemicarbazones with α-haloketones or related electrophiles. The thiosemicarbazone, derived from the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone, possesses the necessary N-C-S backbone. The subsequent reaction with an α-haloketone proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to yield the dihydrothiadiazole ring. The specific reagents and reaction conditions can be tailored to influence the substitution pattern of the final product.
| Reactant 1 | Reactant 2 | Key Conditions | Product Type |
| Thiosemicarbazone | α-Haloketone | Base catalyst, reflux | Substituted dihydrothiadiazole |
| Dithiocarbazate | Aldehyde/Ketone | Acid catalyst | Dihydrothiadiazole derivative |
[3+2]-Cycloaddition Chemistry for Dihydrothiadiazole Rings
[3+2]-Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and atom-economical method for the construction of five-membered heterocyclic rings. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of dihydrothiadiazoles, a thiocarbonyl ylide or a related sulfur-containing 1,3-dipole can react with a suitable dipolarophile, such as an alkene or an alkyne.
The generation of the reactive thiocarbonyl ylide intermediate is a critical step in this pathway. These can often be formed in situ from the thermal or photochemical decomposition of appropriate precursors. The subsequent cycloaddition with an electron-deficient alkene leads to the formation of the dihydrothiadiazole ring in a stereospecific manner. The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.
Utilization of Thiosemicarbazide Derivatives in Thiadiazole Synthesis
Thiosemicarbazide and its derivatives are exceptionally versatile building blocks in the synthesis of thiadiazoles and their dihydro analogues. hakon-art.comsphinxsai.com The cyclization of thiosemicarbazides with various reagents is a fundamental and widely used method. hakon-art.comsphinxsai.com
A common and straightforward method involves the acid-catalyzed cyclization of thiosemicarbazide with carboxylic acids or their derivatives (such as acid chlorides or esters). sphinxsai.com This reaction proceeds through the formation of an N-acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to afford a 2-amino-1,3,4-thiadiazole. hakon-art.com While this method typically yields fully aromatic thiadiazoles, modifications to the reaction conditions and substrates can lead to the formation of dihydrothiadiazole derivatives.
Another important route is the oxidative cyclization of thiosemicarbazones. Thiosemicarbazones, readily prepared by condensing thiosemicarbazide with aldehydes or ketones, can be cyclized in the presence of an oxidizing agent, such as ferric chloride, to yield 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.netasianpubs.org The choice of the starting aldehyde or ketone directly determines the substituent at the 5-position of the thiadiazole ring.
Introduction of the Aniline (B41778) Moiety in Dihydrothiadiazole Systems
The incorporation of an aniline functional group is critical for defining the chemical properties and potential applications of the target compound. This can be achieved either by utilizing aniline-based starting materials in the ring-forming reactions or by functionalizing a pre-formed dihydrothiadiazole core.
Aniline-Based Reactants in Heterocyclic Annulation
A highly efficient strategy for synthesizing 4-(4,5-dihydrothiadiazol-4-yl)aniline involves the use of a precursor that already contains the aniline moiety. A plausible approach is the use of N-(4-aminophenyl)thiosemicarbazide or a protected version thereof, such as N-(4-nitrophenyl)thiosemicarbazide.
The synthesis of N-aryl thiosemicarbazides can be accomplished by reacting an aryl isothiocyanate with hydrazine (B178648) or by treating an aryl amine with carbon disulfide in the presence of ammonia (B1221849), followed by reaction with sodium chloroacetate (B1199739) and hydrazine hydrate.
Once the N-(4-substituted-phenyl)thiosemicarbazide is obtained, it can be subjected to cyclization reactions. For instance, reaction with an appropriate aldehyde or ketone would yield a thiosemicarbazone, which could then undergo intramolecular cyclization to form the 4-aryl-4,5-dihydrothiadiazole ring. If a nitro-substituted precursor is used, a subsequent reduction step, for example, using tin(II) chloride or catalytic hydrogenation, would be necessary to generate the final aniline derivative.
| Precursor | Cyclization Strategy | Subsequent Steps |
| N-(4-Nitrophenyl)thiosemicarbazide | Reaction with an aldehyde followed by acid-catalyzed cyclization | Reduction of the nitro group |
| 4-Aminophenyl isothiocyanate | Reaction with hydrazine followed by cyclization with a suitable electrophile | - |
Post-Synthesis Functionalization of Dihydrothiadiazole Cores
An alternative, though potentially more challenging, approach is the functionalization of a pre-existing dihydrothiadiazole ring to introduce the aniline group. This would typically involve the synthesis of a dihydrothiadiazole bearing a suitable leaving group at the 4-position, such as a halogen. Subsequent nucleophilic aromatic substitution with ammonia or a protected amine, followed by deprotection, could theoretically yield the desired product.
However, the reactivity of the 4-position of the dihydrothiadiazole ring towards nucleophilic substitution may not be high, and such reactions could be complicated by side reactions or ring-opening. Another possibility could involve a coupling reaction, such as a Buchwald-Hartwig amination, if a 4-halo-dihydrothiadiazole derivative could be synthesized. This would involve the palladium-catalyzed coupling of the dihydrothiadiazole with an amine. The feasibility of this approach would depend on the stability of the dihydrothiadiazole core under the reaction conditions.
Stereoselective Synthesis and Chiral Induction in Dihydrothiadiazole Derivatives
Stereoselective synthesis is a critical area of organic chemistry focused on controlling the spatial orientation of atoms to selectively produce a single stereoisomer of a chiral molecule. In the context of dihydrothiadiazole derivatives, which can contain stereocenters, achieving high levels of stereocontrol is essential for producing enantiomerically pure compounds. A primary strategy for achieving this is through the use of chiral auxiliaries. wikipedia.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This approach is a versatile method for asymmetric synthesis. Common chiral auxiliaries are often derived from readily available and inexpensive natural sources like amino acids or camphor. researchgate.net Evans oxazolidinones and sulfur-based auxiliaries like thiazolidinethiones are prominent examples that have been successfully applied in numerous asymmetric transformations, including alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.netscielo.org.mx
For the asymmetric synthesis of a 4,5-disubstituted dihydrothiadiazole ring, a chiral auxiliary can be attached to one of the reactants in a 1,3-dipolar cycloaddition—a key reaction for forming five-membered heterocycles. diva-portal.org For instance, a plausible strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a dipolarophile (e.g., an α,β-unsaturated ester or ketone). The bulky, stereochemically defined auxiliary would then sterically hinder one face of the dipolarophile, forcing the incoming 1,3-dipole (e.g., a thiocarbonyl ylide) to attack from the less hindered face. This process, known as chiral induction, leads to the preferential formation of one diastereomer of the cycloadduct.
The general scheme for employing a chiral auxiliary in asymmetric synthesis involves three main steps:
Covalent attachment of the chiral auxiliary (Xc) to a prochiral substrate. scielo.org.mx
A diastereoselective reaction that creates a new stereocenter under the influence of the auxiliary. researchgate.netscielo.org.mx
Non-destructive removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net
Below is a table of chiral auxiliaries that are commonly employed in asymmetric synthesis and could be adapted for stereoselective reactions leading to dihydrothiadiazole analogues.
| Chiral Auxiliary | Type/Class | Common Precursor |
| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | (S)-Phenylalanine |
| (1S)-(+)-Camphor-10-sulfonic acid | Camphor Derivative | Camphor |
| (1R,2S)-(-)-Ephedrine | Amino Alcohol | Ephedrine |
| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | tert-Butyl disulfide |
| (S)-(-)-1-Phenylethylamine | Chiral Amine | (S)-1-Phenylethanol |
This table presents examples of common chiral auxiliaries used in asymmetric synthesis.
Sustainable Synthesis Approaches (Green Chemistry) for Thiadiazole Compounds
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like thiadiazoles to minimize environmental impact and improve efficiency. acs.org These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and lowering energy consumption compared to conventional methods. acs.orgorganic-chemistry.org
Key green synthetic strategies applicable to thiadiazole synthesis include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. diva-portal.org For thiadiazole synthesis, MAOS can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. diva-portal.orgorganic-chemistry.org This technique minimizes the formation of unwanted side products. diva-portal.org
Ultrasonication: The use of ultrasound energy can enhance reaction rates and yields by generating localized high-temperature and high-pressure zones through acoustic cavitation. organic-chemistry.org Ultrasonication is an energy-efficient method that promotes the synthesis of thiadiazole derivatives, often in shorter time frames and with improved outcomes. organic-chemistry.orgwikipedia.org
Green Catalysts: The development and use of eco-friendly catalysts is a cornerstone of green chemistry. This includes biocatalysts or solid-supported catalysts that are non-toxic, biodegradable, and reusable. wikipedia.org For example, a green biocatalyst derived from chitosan (B1678972) has been successfully used for the efficient, ultrasound-assisted synthesis of thiazole (B1198619) derivatives. wikipedia.org
Use of Green Solvents: Replacing volatile and toxic organic solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a key objective. wikipedia.org For instance, hydrogen-peroxide-mediated synthesis of 1,2,4-thiadiazoles has been reported using ethanol as a green solvent at ambient temperatures. wikipedia.org
A comparative overview of conventional versus green synthesis approaches highlights the advantages of adopting sustainable practices.
| Parameter | Conventional Synthesis | Green Synthesis Approach |
| Reaction Time | Often several hours to days | Minutes to a few hours diva-portal.orgorganic-chemistry.org |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonication organic-chemistry.org |
| Solvents | Often volatile, toxic organic solvents | Water, Ethanol, Green Solvents wikipedia.orgwikipedia.org |
| Catalyst | Often homogeneous, non-reusable catalysts | Reusable solid catalysts, Biocatalysts wikipedia.org |
| Yield | Variable, sometimes moderate | Generally good to excellent yields organic-chemistry.org |
| Work-up | Often complex, requires extensive purification | Simpler work-up procedures wikipedia.org |
This table contrasts conventional and green chemistry approaches for the synthesis of thiadiazole compounds.
Mechanistic Aspects of Dihydrothiadiazole and Aniline Formation Reactions
The synthesis of this compound involves the formation of two key structural motifs: the dihydrothiadiazole ring and the aniline moiety. The mechanisms for constructing these components are well-established in organic chemistry.
Formation of the Dihydrothiadiazole Ring
The most prominent and versatile method for synthesizing five-membered heterocyclic rings is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov This reaction involves the combination of a 1,3-dipole with a "dipolarophile" (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgnih.gov For the synthesis of a dihydrothiadiazole ring, a thiocarbonyl ylide (a 1,3-dipole containing sulfur) would react with a suitable dipolarophile.
The Huisgen cycloaddition is classified as a concerted, pericyclic reaction. organic-chemistry.orgresearchgate.net This means the two new sigma bonds that form the ring are created in a single transition state without the formation of any intermediates. researchgate.netsphinxsai.com The reaction proceeds through a cyclic transition state involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile, making it a [4π + 2π] cycloaddition, analogous to the well-known Diels-Alder reaction. organic-chemistry.orgresearchgate.net
The regioselectivity and stereospecificity of the reaction are controlled by the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the dipole and the dipolarophile. organic-chemistry.orgsphinxsai.com The reaction is favored when the energy gap between the HOMO of one component and the LUMO of the other is small. sphinxsai.com Electron-withdrawing groups on the dipolarophile typically lower its LUMO energy, favoring an interaction with the HOMO of the 1,3-dipole, which accelerates the reaction. organic-chemistry.org
Formation of the Aniline Moiety
Aniline and its derivatives are most commonly prepared via the reduction of a corresponding nitroaromatic compound. The synthesis typically begins with the nitration of an aromatic ring, such as benzene (B151609), using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Once the nitro group (-NO₂) is installed on the aromatic ring, it can be reduced to an amino group (-NH₂) using various methods. researchgate.net Common reduction strategies include:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). This is a clean and efficient method, but it can also reduce other functional groups like alkenes or remove halogens. researchgate.net
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). researchgate.net For example, the reduction with iron and a weak acid like acetic acid is very mild and selective for the nitro group. researchgate.net
Stannous Chloride (SnCl₂): Stannous chloride is another mild reducing agent used to convert nitro groups to amines, often in an alcohol solvent like ethanol. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 4 4,5 Dihydrothiadiazol 4 Yl Aniline and Analogous Structures
Intramolecular and Intermolecular Reactions of the Dihydrothiadiazole Ring
The 4,5-dihydro-1,3,4-thiadiazole ring is a non-aromatic heterocycle whose reactivity is characterized by the potential for ring strain, the presence of multiple heteroatoms, and the ability to undergo various transformations.
The stability of the dihydrothiadiazole ring is subject to reaction conditions, with both ring-opening and ring-closure reactions being fundamental to its chemistry. These processes are often governed by the principles of electrocyclic reactions, where a concerted reorganization of π-electrons leads to the formation or cleavage of a sigma bond. masterorganicchemistry.comyoutube.com
Electrocyclic ring-closure is a key step in the synthesis of many heterocyclic systems, including thiadiazole derivatives. nih.govrsc.org For instance, the formation of the dihydrothiadiazole ring can proceed from acyclic thiosemicarbazone precursors through oxidative cyclization. nih.gov Conversely, the ring can undergo cleavage under thermal or photochemical conditions. masterorganicchemistry.com The stereochemical outcome of these reactions is highly dependent on the reaction conditions (thermal vs. photochemical) and the number of π-electrons involved in the transition state, following the Woodward-Hoffmann rules. youtube.com For a 6π-electron system, thermal reactions typically proceed via a disrotatory mechanism, while photochemical reactions follow a conrotatory path. masterorganicchemistry.com Ring-opening can lead to the formation of reactive intermediates that can then undergo subsequent intermolecular reactions or intramolecular rearrangements.
Specific intramolecular cyclizations, generalized under the "tert-amino effect," can also occur in analogous structures where an ortho-substituted N,N-dialkylaniline interacts with an unsaturated substituent, leading to new ring formation. researchgate.netnih.gov This highlights the potential for complex intramolecular transformations in derivatives of the title compound.
Tautomerism, the facile interconversion of structural isomers through proton transfer, is a critical consideration in heterocyclic chemistry. nih.gov For the dihydrothiadiazole ring system, several prototropic tautomeric forms may exist, significantly influencing its chemical properties and reactivity. The equilibrium between these forms can be affected by factors such as solvent polarity and the electronic nature of substituents. nih.govmdpi.com
In analogous heterocyclic systems like 1,3,4-oxadiazole (B1194373) derivatives, computational studies have shown that different tautomers can have substantial differences in stability. nih.gov For example, amine-imine tautomerism is common in amino-substituted heterocycles. The position of the proton can determine which atom acts as a nucleophile or an electrophile. The presence of different tautomers in equilibrium means the molecule can exhibit diverse reactivity, as each tautomer presents a unique electronic and structural profile. nih.gov The separation and characterization of individual tautomers can be challenging, as they often coexist in a dynamic equilibrium. nih.gov
Controlling the regiochemistry and stereochemistry of reactions involving the dihydrothiadiazole ring is crucial for the synthesis of specific target molecules. The substitution pattern on the ring can direct the outcome of subsequent reactions. For example, in the Hantzsch synthesis of thiazoles, a related five-membered sulfur-nitrogen heterocycle, the distribution of stereochemical products can be correlated with the electronic properties of the substituents. nih.gov
Regioselectivity is often observed in cyclization reactions that form heterocyclic rings. researchgate.net The initial attack of a nucleophile or electrophile is directed to a specific atom in the precursor molecule, leading to the formation of a particular constitutional isomer. In the case of 4-(4,5-Dihydrothiadiazol-4-yl)aniline, the presence of the aniline (B41778) group at the C4 position and any other substituents on the dihydrothiadiazole ring would influence the regiochemical and stereochemical course of transformations such as additions, eliminations, or substitutions on the heterocyclic portion of the molecule.
Reactivity of the Aniline Substituent
The aniline moiety is an electron-rich aromatic system, and its reactivity is dominated by the powerful electron-donating amino group (-NH₂).
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. quora.com This nucleophilicity allows the amino group to participate in a wide range of reactions, including alkylation, acylation, and nucleophilic substitution. researchgate.net Aniline and its derivatives can act as ambident nucleophiles, meaning they can react either through the nitrogen atom or through the electron-rich ortho and para carbon atoms of the aromatic ring. researchgate.net
Kinetic studies of nucleophilic substitution reactions involving anilines have shown that the mechanism can be complex, sometimes proceeding through a dissociative Sₙ2 pathway. researchgate.net The rate and mechanism of these reactions can be influenced by factors such as the solvent, the nature of the leaving group, and the presence of catalysts. researchgate.net For example, many aromatic nucleophilic substitution reactions with amine nucleophiles are general-base catalysed.
The amino group is a strong activating group for electrophilic aromatic substitution (SₑAr), directing incoming electrophiles primarily to the ortho and para positions. byjus.comwikipedia.orgchemistrysteps.com This strong activation is due to the ability of the nitrogen's lone pair to donate electron density into the π-system of the benzene (B151609) ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgchemistrysteps.com
This high reactivity, however, can lead to challenges. For instance, the reaction of aniline with bromine water proceeds rapidly without a catalyst to yield the 2,4,6-tribromoaniline (B120722) precipitate, indicating a lack of control and a tendency for polysubstitution. byjus.comallen.in
Another complication arises during nitration. In the strongly acidic conditions required for nitration (a mixture of concentrated nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.comdoubtnut.com The anilinium group is a deactivating, meta-directing group, which results in the formation of a substantial amount of the meta-nitroaniline product alongside the expected ortho and para isomers. byjus.comallen.indoubtnut.com Similarly, aniline does not undergo Friedel-Crafts reactions because the amino group, acting as a Lewis base, forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring. chemistrysteps.comlibretexts.org
To overcome these issues, the reactivity of the amino group is often moderated by a protection strategy, most commonly acetylation. allen.inlibretexts.org The aniline is treated with acetic anhydride (B1165640) to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho-, para-director, but it is significantly less activating than the amino group. libretexts.org This allows for controlled, monosubstitution (primarily at the para position). The acetyl protecting group can then be easily removed by hydrolysis to regenerate the amino group. libretexts.org
Table 1: Directing Effects in Electrophilic Aromatic Substitution of Aniline
| Substituent | Activating/Deactivating | Directing Effect | Comments |
|---|---|---|---|
| -NH₂ (Amino) | Strongly Activating | Ortho, Para | High reactivity can lead to polysubstitution. byjus.comchemistrysteps.com |
| -NH₃⁺ (Anilinium) | Strongly Deactivating | Meta | Forms in strongly acidic media, complicating reactions like nitration. byjus.comallen.in |
| -NHCOCH₃ (Acetamido) | Moderately Activating | Ortho, Para | Used as a protecting group to control reactivity and favor para-substitution. libretexts.org |
Oxidation Chemistry of Aniline Derivatives
The oxidation of aniline and its derivatives is a fundamental transformation that can lead to a variety of products, depending on the oxidant, reaction conditions, and the nature of substituents on the aromatic ring. The amino group (-NH₂) is highly susceptible to oxidation, making the entire molecule reactive. libretexts.org This reactivity stems from the lone pair of electrons on the nitrogen atom, which can be readily abstracted. mdpi.com
The initial step in the oxidation of many aniline derivatives involves the removal of an electron to form a cation radical. researchgate.net This highly reactive intermediate can then undergo further reactions, such as dimerization, polymerization, or conversion to other oxidized species like nitrosobenzenes, nitrobenzenes, and azoxybenzenes. acs.org
The oxidation process can be broadly categorized as either non-selective or selective. Non-selective oxidation often leads to complex mixtures of products, including polymeric tars. In contrast, selective oxidation aims to convert the amino group into a specific functional group while minimizing side reactions. For instance, the controlled oxidation of aniline can yield valuable industrial compounds such as nitrobenzene (B124822) and benzoquinones.
Recent research has demonstrated the ability to control the selectivity of aniline oxidation by carefully choosing the reaction conditions. A study on the oxidation of substituted anilines using hydrogen peroxide as a green oxidant showed that the product could be directed towards either azoxybenzenes or nitrobenzenes by adjusting the basicity of the reaction medium. acs.org
In the presence of a weak base like sodium fluoride (B91410) (NaF), various substituted anilines were selectively oxidized to their corresponding azoxybenzenes in high yields. This method proved effective for both electron-rich and electron-poor anilines. acs.org
Table 1: Selective Oxidation of Substituted Anilines to Azoxybenzenes with H₂O₂ and NaF
| Substrate (Aniline Derivative) | Product (Azoxybenzene Derivative) | Isolated Yield (%) |
|---|---|---|
| Aniline | Azoxybenzene | 96% |
| 4-Methylaniline | 4,4'-Dimethylazoxybenzene | 95% |
| 4-Methoxyaniline | 4,4'-Dimethoxyazoxybenzene | 92% |
| 4-Fluoroaniline | 4,4'-Difluoroazoxybenzene | 85% |
| 4-Chloroaniline | 4,4'-Dichloroazoxybenzene | 89% |
| 4-Bromoaniline | 4,4'-Dibromoazoxybenzene | 91% |
Data sourced from a 2024 study on controllable selective oxidation of anilines. acs.org
Conversely, by employing a stronger base, sodium methoxide (B1231860) (NaOMe), the reaction selectively yielded nitroarenes. This highlights the critical role of the chemical environment in directing the transformation mechanism of aniline derivatives. acs.org
Table 2: Selective Oxidation of Substituted Anilines to Nitrobenzenes with H₂O₂ and NaOMe
| Substrate (Aniline Derivative) | Product (Nitrobenzene Derivative) | Isolated Yield (%) |
|---|---|---|
| Aniline | Nitrobenzene | 95% |
| 4-Methylaniline | 4-Nitrotoluene | 92% |
| 4-Chloroaniline | 4-Chloronitrobenzene | 96% |
| 4-Bromoaniline | 4-Bromonitrobenzene | 98% |
| 4-Iodoaniline | 4-Iodonitrobenzene | 97% |
| 3-Methylaniline | 3-Nitrotoluene | 93% |
Data sourced from a 2024 study on controllable selective oxidation of anilines. acs.org
For a molecule like this compound, the presence of the heterocyclic substituent would be expected to influence the electron density of the aniline ring, thereby affecting its oxidation potential and the distribution of oxidation products. Theoretical studies have shown a strong correlation between the electronic properties of substituents and the oxidation potentials of aniline derivatives. researchgate.net
Catalytic Effects on Reaction Mechanisms of Dihydrothiadiazole-Aniline Systems
While specific research on the catalytic effects on the reaction mechanisms of dihydrothiadiazole-aniline systems is not extensively documented, the principles of catalysis involving aniline derivatives can provide valuable insights. Aniline and its derivatives can themselves act as organocatalysts in certain reactions, such as the formation of hydrazones and oximes. researchgate.nettudelft.nl This catalytic activity is attributed to their ability to act as proton transfer agents, facilitating the dehydration step in imine formation.
Conversely, the reactivity of the aniline moiety can be influenced by catalysts. For instance, the thioarylation of aniline derivatives can be accelerated through dual catalysis, employing both a Lewis acid and a Lewis base to activate the reactants. This approach has been used in the synthesis of phenothiazines, demonstrating how catalytic systems can be designed to effect specific transformations on aniline-containing molecules.
In the context of this compound, catalysts could potentially be employed to selectively target either the aniline or the dihydrothiadiazole ring. For example, a Lewis acid catalyst might coordinate with one of the nitrogen or sulfur atoms in the heterocyclic ring, activating it for a subsequent reaction. Alternatively, transition metal catalysts could facilitate cross-coupling reactions at the aniline's aromatic ring. The interplay between the electronic character of the dihydrothiadiazole substituent and the chosen catalytic system would be crucial in determining the reaction's outcome and mechanism.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 4,5 Dihydrothiadiazol 4 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (1H NMR) Applications
For 4-(4,5-Dihydrothiadiazol-4-yl)aniline, a ¹H NMR spectrum would be crucial for identifying the number of distinct proton environments, their connectivity, and stereochemical relationships. Key expected signals would include those for the aromatic protons on the aniline (B41778) ring, the protons of the dihydrothiadiazole ring, and the amine (NH2) protons. The splitting patterns (multiplicity) and coupling constants (J values) of the signals from the dihydrothiadiazole ring would be particularly informative for confirming the connectivity and conformation of this heterocyclic portion of the molecule.
Two-Dimensional NMR Experiments
To definitively assign all proton and carbon signals and to elucidate complex structural connectivity, a suite of two-dimensional NMR experiments would be employed. These would likely include:
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the aniline and dihydrothiadiazole rings.
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting the aniline and dihydrothiadiazole fragments.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would be expected to show characteristic absorption bands for:
N-H stretching of the aniline's primary amine group.
C-H stretching from both the aromatic and dihydrothiadiazole rings.
C=C stretching within the aromatic ring.
C-N and C-S stretching vibrations associated with the heterocyclic ring and its connection to the aniline moiety.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound and can offer insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to determine the precise elemental composition of this compound, confirming its molecular formula. Analysis of the fragmentation pattern in the mass spectrum would help to identify stable substructures of the molecule, further corroborating the proposed connectivity.
X-ray Crystallography for Three-Dimensional Structure Analysis
The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the molecular structure and could also reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized molecule. For this compound, with a presumed molecular formula of C₈H₉N₃S, the theoretical elemental composition can be calculated. However, without experimental data from combustion analysis, it is not possible to present a comparison between theoretical and observed values. Such a comparison is essential to confirm the purity and elemental integrity of the synthesized compound.
Table 1: Theoretical Elemental Composition of this compound (C₈H₉N₃S)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 53.01 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 5.02 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 23.21 |
| Sulfur | S | 32.07 | 1 | 32.07 | 17.71 |
| Total | | | | 181.27 | 100.00 |
Note: This table represents calculated theoretical values. Experimental data is required for verification.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insights into the electronic structure of a molecule. The absorption of UV or visible light by a molecule promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur (λmax) are indicative of the extent of conjugation and the types of electronic transitions possible within the molecule.
However, without experimental UV-Vis spectra, a detailed analysis of the electronic transitions, including the specific λmax values and molar absorptivity coefficients (ε), cannot be provided. This information is critical for understanding the electronic properties and the extent of electronic communication between the aniline and the dihydrothiadiazole ring systems.
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Expected Transition | Typical Wavelength Range (nm) |
|---|---|---|
| Aniline Moiety | π → π* | 230-280 |
| Dihydrothiadiazole Ring | n → π* | > 300 |
| C=N | π → π* | ~190 |
Advanced Research Applications and Future Directions for Dihydrothiadiazole Aniline Systems
Design and Exploration as Pharmacophores in Drug Discovery Research
The dihydrothiadiazole-aniline scaffold is a recognized pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. Its derivatives have been extensively studied for various therapeutic targets. The inherent biological activity of the thiadiazole ring, which is a bio-isosteric substitute for the thiazole (B1198619) moiety, combined with the versatile aniline (B41778) group, allows for the development of a wide range of biologically active molecules. nih.gov Thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and analgesic properties.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. For dihydrothiadiazole-aniline systems, SAR strategies focus on systematic modifications at key positions to optimize potency and selectivity.
Key strategic modifications include:
Substitution on the Aniline Ring: The aromatic ring of the aniline moiety is a prime target for substitution. Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, affect how the molecule interacts with its biological target. For instance, in related thiazole derivatives, the addition of a 4-fluorophenyl group was found to enhance potency against certain cancer cell lines. nih.gov
Substitution on the Dihydrothiadiazole Ring: While the core dihydrothiadiazole structure is often maintained for its pharmacophoric contribution, modifications to any available positions on this ring can be explored to fine-tune activity.
A hypothetical SAR study on a series of derivatives can provide insights into the structural requirements for a specific biological activity, such as enzyme inhibition.
| Compound ID | Modification on Aniline Ring (R) | Biological Activity (IC₅₀ in µM) |
|---|---|---|
| 1a | -H (unsubstituted) | 15.2 |
| 1b | 4-Cl | 8.5 |
| 1c | 4-F | 7.9 |
| 1d | 4-OCH₃ | 12.1 |
| 1e | 4-NO₂ | 25.8 |
This table illustrates how substituting different groups on the phenyl ring of the aniline moiety can impact the inhibitory concentration (IC₅₀), a measure of drug potency. Such data helps researchers identify which substitutions enhance the desired biological effect.
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. The goal is to create a new chemical entity with enhanced affinity, improved efficacy, dual-action capabilities, or a better safety profile. The dihydrothiadiazole-aniline scaffold is an excellent candidate for creating such hybrid molecules.
For example, researchers have successfully combined dihydropyrazole and thiazole moieties to create novel compounds with potent anti-inflammatory activity for the treatment of sepsis. nih.gov Similarly, hybrid molecules containing a benzoimidazo-thiadiazole core linked to other bioactive units have been synthesized and shown to be potent inducers of apoptosis in human myeloid leukaemia cells. nih.gov Another approach involves creating hybrids of 1,3,4-oxadiazole (B1194373) and quinoxaline, which have demonstrated significant antitumor activity. mdpi.com This strategy of linking the dihydrothiadiazole-aniline core with other known pharmacologically active heterocycles (like pyrazole, triazole, or quinoxaline) represents a promising avenue for discovering new therapeutic agents. nih.gov
Applications in Advanced Materials Science
Beyond pharmacology, the structural and electronic properties of thiadiazole-based compounds make them attractive for applications in materials science.
The conjugated systems present in thiadiazole derivatives are responsible for their unique electronic and optical characteristics. While research on the specific 4-(4,5-Dihydrothiadiazol-4-yl)aniline is emerging, the broader class of thiadiazole compounds has shown significant potential. For instance, certain synthesized thiadiazole derivatives are known to be UV-active and exhibit photoluminescence, often in the blue emission band, with notable quantum yields. researchgate.net These properties are highly desirable for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The aniline moiety provides a pathway to extend this conjugation and to tune the electronic properties through chemical modification, potentially leading to new dyes, sensors, or organic semiconductor materials.
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The rigid, rod-like or bent-core shape of certain molecules allows them to self-assemble into ordered structures, giving rise to mesomorphic phases. The thiadiazole ring is a valuable mesogenic unit used in the design of liquid crystalline materials.
Researchers have synthesized various thiadiazole derivatives that exhibit liquid crystalline behavior. tandfonline.comresearchgate.net This includes:
Ferroelectric Liquid Crystals: Optically active thiadiazole Schiff's bases have been prepared that exhibit chiral smectic C* and cholesteric mesophases, which are characteristic of ferroelectric liquid crystals. researchgate.nettandfonline.com These materials are of great interest for their applications in fast-switching display devices and optical sensors.
Oligomeric Liquid Crystals: Heterotrimeric co-oligomers combining 2-phenyl-1,3,4-thiadiazole and biphenyl (B1667301) mesogenic units have been synthesized, leading to materials with ferroelectric properties. tandfonline.com
Bent-Core (Banana) Liquid Crystals: The thiadiazole unit has been incorporated into bent-shaped molecules, a theme of significant interest in liquid crystal science due to their unique self-organization and self-assembly properties. researchgate.net
The ability of the thiadiazole core to promote such ordered phases suggests that derivatives of this compound could be designed to exhibit similar liquid crystalline or self-assembly behaviors.
Role as Key Intermediates in Organic Synthesis
A key intermediate in organic synthesis is a molecule that serves as a versatile building block for the construction of more complex target structures. This compound fits this role perfectly due to the presence of distinct and reactive functional groups.
The primary aromatic amine (aniline) group is particularly important. It is a nucleophilic center and a directing group for electrophilic aromatic substitution, allowing for a wide array of chemical transformations. Common synthetic routes utilizing this intermediate could involve:
Amide and Sulfonamide Formation: The amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide and sulfonamide linkages. This is a common step in the synthesis of many pharmaceuticals. mdpi.com
Diazotization Reactions: The primary amine can be converted into a diazonium salt, which is a highly versatile intermediate. Diazonium salts can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups onto the aromatic ring, including halogens, cyano, and hydroxyl groups.
Building Block for Heterocycles: The aniline moiety can serve as a starting point for the synthesis of more complex fused heterocyclic systems, such as quinolines, indoles, or benzodiazepines.
The synthesis of 1,3,4-thiadiazole-2-amine derivatives often proceeds by reacting a suitable acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like POCl₃. mdpi.com The presence of both the pre-formed dihydrothiadiazole ring and the reactive aniline group makes this compound a valuable precursor for creating large libraries of complex molecules for screening in drug discovery and materials science.
Future Perspectives and Emerging Research Avenues in Dihydrothiadiazole Chemistry
The dihydrothiadiazole ring system is a compelling scaffold for the development of novel molecules with a wide array of potential applications. The future of dihydrothiadiazole chemistry is poised to expand into several key areas, driven by innovative synthetic methodologies, a deeper understanding of structure-activity relationships, and the integration of computational tools.
One of the most significant future directions lies in the continued exploration of their medicinal chemistry potential . Thiadiazole derivatives have already demonstrated a broad spectrum of pharmacological activities. nih.govnih.gov Future research will likely focus on the synthesis and evaluation of novel dihydrothiadiazole-aniline systems as potential therapeutic agents. The aniline moiety provides a crucial site for further functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The exploration of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents is a particularly promising avenue. nih.gov
The development of advanced synthetic techniques will be instrumental in unlocking the full potential of dihydrothiadiazole chemistry. nih.gov Modern synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, offer pathways to more efficient and diverse libraries of dihydrothiadiazole derivatives. nih.gov These techniques can facilitate the exploration of a wider chemical space, leading to the discovery of compounds with enhanced biological activity and improved properties. nih.gov
Furthermore, the field is expected to see a greater integration of computational and theoretical studies . researchgate.netnih.gov Molecular docking and computational modeling are becoming increasingly vital in drug discovery. researchgate.netnih.gov These approaches can predict the binding affinities of dihydrothiadiazole derivatives with biological targets, thereby guiding the design of more potent and selective molecules. researchgate.net Computational assessment can help in understanding the structure-activity relationships that govern the biological effects of these compounds.
Another emerging research avenue is the application of dihydrothiadiazole derivatives in materials science and agrochemistry . The unique electronic and structural properties of the thiadiazole ring suggest potential applications in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) and sensors. In agriculture, the inherent biological activity of this scaffold could be harnessed to develop new classes of fungicides and herbicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
